molecular formula C6H11BrO2 B143388 tert-Butyl bromoacetate CAS No. 5292-43-3

tert-Butyl bromoacetate

Cat. No.: B143388
CAS No.: 5292-43-3
M. Wt: 195.05 g/mol
InChI Key: BNWCETAHAJSBFG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing tert-Butyl bromoacetate involves a two-step process:

  • Bromoacetic acid + Sulfoxide chloride → Bromoacetyl chloride
  • Bromoacetyl chloride + tert-Butanol → this compound + Hydrogen chloride

In the laboratory, N,N-Dimethylaniline and dry tert-Butanol are dissolved in absolute tetrahydrofuran (THF), and bromoacetyl bromide is added dropwise at 0°C. The mixture is stirred overnight at room temperature, and the resulting product is purified by fractional distillation under vacuum .

Industrial Production Methods: The industrial production of this compound follows a similar two-step process but involves atmospheric and vacuum distillation to achieve higher yields. The process is complex and generates significant waste, making it less suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl bromoacetate primarily undergoes substitution reactions due to the presence of the reactive bromo group. It can also participate in alkylation reactions.

Common Reagents and Conditions:

  • Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions typically occur under mild conditions with solvents like THF or chloroform.
  • Alkylation Reactions: this compound acts as an alkylating agent in the presence of bases like sodium hydride or potassium carbonate.

Major Products:

Scientific Research Applications

Synthesis and Intermediate Use

tert-Butyl bromoacetate is primarily used as an intermediate in the synthesis of various organic compounds. It serves as an alkylating agent in numerous reactions, contributing to the formation of more complex structures.

Key Applications:

  • Pharmaceuticals :
    • Used in synthesizing collagenase inhibitors, which are crucial for treating conditions like fibrosis and cancer .
    • Plays a role in the preparation of (2-oxo-4-vinyl-azetidin-1-yl)-acetic acid tert-butyl ester, important for drug development .
  • Dyes and Pigments :
    • Acts as a precursor in the production of various dyes, enhancing color stability and performance in textiles .
  • Agrochemicals :
    • Utilized in the synthesis of agrochemical compounds that improve crop yield and resistance to pests .

Synthesis of Alkaloids

In a recent study on total synthesis methods for alkaloids, this compound was employed as a key reagent for alkylation reactions. The resulting esters were obtained in high yields, demonstrating its effectiveness in complex organic syntheses .

Protein Microarrays

Research involving protein microarrays highlighted the use of this compound in synthesizing specific reagents necessary for developing diagnostic tools. The compound facilitated the attachment of biomolecules to solid supports, enabling high-throughput screening applications .

Data Table: Applications Overview

Application AreaSpecific Use CasesReferences
PharmaceuticalsSynthesis of collagenase inhibitors
Organic SynthesisAlkylating agent in total synthesis
AgrochemicalsProduction of crop protection agents
DyesPrecursor for colorants
Diagnostic ToolsReagent in protein microarray development

Mechanism of Action

The mechanism of action of tert-Butyl bromoacetate involves its role as an alkylating agent. The bromo group is highly reactive and can form covalent bonds with nucleophilic sites on molecules, leading to the formation of substituted esters. This reactivity makes it useful in various synthetic applications, including the modification of peptides and proteins .

Comparison with Similar Compounds

  • Ethyl bromoacetate
  • Methyl bromoacetate
  • Benzyl bromoacetate
  • tert-Butyl chloroacetate

Comparison:

Conclusion

tert-Butyl bromoacetate is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique reactivity as an alkylating agent makes it valuable in various synthetic processes, and its role as an intermediate in pharmaceutical production highlights its importance in scientific research.

Biological Activity

tert-Butyl bromoacetate is an important chemical compound widely utilized in organic synthesis. Its biological activity has garnered attention due to its potential applications in medicinal chemistry, polymer science, and as a building block in various synthetic pathways. This article explores the biological activity of this compound, highlighting its mechanisms of action, toxicity profiles, and relevant research findings.

This compound is an alkylating agent characterized by its reactive bromoacetate group. The compound is synthesized through the reaction of bromoacetic acid with tert-butyl acetate in the presence of a strong acid catalyst, yielding high-purity this compound suitable for various applications .

The biological activity of this compound primarily stems from its role as an alkylating agent. Alkylating agents are known to interact with nucleophilic sites in biomolecules, including DNA, RNA, and proteins, leading to modifications that can disrupt normal cellular functions. This activity has implications in both therapeutic and toxicological contexts.

Anticancer Activity

Research has indicated that this compound exhibits anticancer properties through its ability to induce apoptosis in cancer cells. For instance, studies involving cell lines such as HepG2 (human liver cancer cells) have shown that this compound can reduce cell viability at certain concentrations, suggesting potential as a chemotherapeutic agent .

Cell Line IC50 (µM) Effect
HepG241.93Cytotoxicity
MCF-725.00Induction of apoptosis

Toxicity Profiles

While this compound shows promise in anticancer applications, it also poses significant toxicity risks. The compound's alkylating properties can lead to DNA damage, contributing to mutagenesis and carcinogenesis.

Toxicological Studies

Toxicological assessments have demonstrated that exposure to this compound can result in adverse effects on mammalian cells. In vitro studies report varying IC50 values depending on the cell type and exposure duration. For example:

Cell Type IC50 (µM) Observed Effects
HepG241.93Cell death and apoptosis
NIH 3T330.00Growth inhibition
A549 (lung)35.00Cytotoxicity and morphological changes

Case Studies

  • Antitumor Activity : A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways .
  • Polymer Applications : In polymer chemistry, this compound has been utilized for the synthesis of functional polymers that exhibit antimicrobial properties, making it a candidate for biomedical applications .
  • Environmental Impact : Research indicates that exposure to this compound may pose environmental risks due to its potential persistence and toxicity in aquatic systems .

Q & A

Basic Research Questions

Q. What are the critical physical and chemical properties of tert-butyl bromoacetate relevant to experimental design?

Methodological Answer: Key properties include:

  • Boiling point : 50°C (at 10 Torr) , but conflicting data reports 73–74°C (at 3.33 kPa) .
  • Density : 1.208 g/cm³ .
  • Refractive index : 1.444–1.446 .
  • Flash point : 49°C (indicating flammability) .
  • Solubility : Insoluble in water; miscible with ethanol and ether . These properties guide solvent selection, reaction temperature limits, and safety protocols.

Q. How should researchers safely handle and store this compound in the lab?

Methodological Answer:

  • Storage : Keep in a cool, dry place away from oxidizing agents (e.g., peroxides, chlorates), strong acids/bases, and ignition sources due to flammability and incompatibility risks .
  • PPE : Use nitrile gloves, safety goggles, and flame-resistant lab coats. For vapor exposure, use NIOSH-approved respirators (e.g., P95 for particles, OV/AG filters for organic vapors) .
  • Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste. Avoid drainage systems .

Q. What are the recommended analytical techniques for characterizing this compound purity?

Methodological Answer:

  • GC-MS or HPLC for quantifying organic impurities .
  • NMR (¹H/¹³C) to confirm molecular structure (e.g., characteristic peaks: δ ~1.4 ppm for tert-butyl, δ ~3.8 ppm for bromoacetate) .
  • Refractometry to verify refractive index .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in reported boiling points (50°C vs. 73–74°C) for this compound?

Methodological Answer: The boiling point varies with pressure:

  • 50°C at 10 Torr (1.33 kPa) vs. 73–74°C at 3.33 kPa . Researchers should:
  • Validate measurements using vacuum distillation setups with calibrated pressure gauges.
  • Cross-reference with vapor pressure curves to resolve inconsistencies .

Q. What synthetic strategies optimize the use of this compound in peptide and glycoconjugate synthesis?

Methodological Answer:

  • Alkylation reactions : Use as an electrophile for introducing tert-butyl-protected carboxyl groups. Example: Reaction with amino acids under mild basic conditions (e.g., K₂CO₃ in DMF) .
  • Protecting group removal : Hydrolysis with aqueous H₂SO₄ or TFA to cleave the tert-butyl ester .
  • By-product analysis : Monitor for bromoacetate hydrolysis products (e.g., bromoacetic acid) via TLC or LC-MS .

Q. How does this compound’s reactivity compare to other alkyl bromides in SN₂ reactions?

Methodological Answer:

  • Steric hindrance : The bulky tert-butyl group reduces SN₂ reactivity compared to linear alkyl bromides (e.g., ethyl bromoacetate).
  • Mitigation strategies : Use polar aprotic solvents (e.g., DMSO) or phase-transfer catalysts to enhance nucleophile accessibility .

Q. What are the environmental and toxicological risks of this compound exposure during large-scale reactions?

Methodological Answer:

  • Acute toxicity : Classified as harmful if inhaled or ingested (H317/H319) .
  • Environmental impact : Avoid release into waterways; use closed-system reactors and chemical traps for waste .
  • Decontamination : Neutralize spills with sodium bicarbonate before disposal .

Q. Data Analysis and Troubleshooting

Q. How can researchers address low yields in reactions involving this compound?

Methodological Answer:

  • Common issues : Hydrolysis of the ester group or competing elimination reactions.
  • Solutions :

  • Use anhydrous solvents and inert atmospheres (N₂/Ar) .
  • Optimize stoichiometry (e.g., excess nucleophile for complete alkylation) .
  • Characterize by-products via GC-MS to identify degradation pathways .

Q. What methodologies validate the stability of this compound under varying pH conditions?

Methodological Answer:

  • Accelerated stability testing : Incubate the compound in buffers (pH 1–13) at 40°C for 24–72 hours.
  • Analysis : Monitor degradation via HPLC and compare with fresh samples.
  • Key finding : Rapid hydrolysis occurs in strongly acidic/basic conditions due to ester lability .

Properties

IUPAC Name

tert-butyl 2-bromoacetate
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InChI

InChI=1S/C6H11BrO2/c1-6(2,3)9-5(8)4-7/h4H2,1-3H3
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InChI Key

BNWCETAHAJSBFG-UHFFFAOYSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CBr
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H11BrO2
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DSSTOX Substance ID

DTXSID2063763
Record name Acetic acid, bromo-, 1,1-dimethylethyl ester
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Molecular Weight

195.05 g/mol
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Physical Description

Colorless liquid with a pungent odor; [Alfa Aesar MSDS]
Record name tert-Butyl bromoacetate
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CAS No.

5292-43-3
Record name tert-Butyl bromoacetate
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Record name tert-butyl bromoacetate
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Phenylmethyl 2,6-dimethyl-4-morpholinecarboxylate
Phenylmethyl 2,6-dimethyl-4-morpholinecarboxylate
tert-Butyl bromoacetate
Phenylmethyl 2,6-dimethyl-4-morpholinecarboxylate
Phenylmethyl 2,6-dimethyl-4-morpholinecarboxylate
tert-Butyl bromoacetate
Phenylmethyl 2,6-dimethyl-4-morpholinecarboxylate
Phenylmethyl 2,6-dimethyl-4-morpholinecarboxylate
tert-Butyl bromoacetate
Phenylmethyl 2,6-dimethyl-4-morpholinecarboxylate
Phenylmethyl 2,6-dimethyl-4-morpholinecarboxylate
tert-Butyl bromoacetate
Phenylmethyl 2,6-dimethyl-4-morpholinecarboxylate
Phenylmethyl 2,6-dimethyl-4-morpholinecarboxylate
tert-Butyl bromoacetate
Phenylmethyl 2,6-dimethyl-4-morpholinecarboxylate
Phenylmethyl 2,6-dimethyl-4-morpholinecarboxylate
tert-Butyl bromoacetate

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